Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride
Overview
Description
Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride: is a quaternary ammonium compound with the molecular formula C12H30ClNO3Si and a molecular weight of 299.91 g/mol . This compound is known for its unique properties, which make it useful in various scientific and industrial applications. It is often used as a silane coupling agent, which helps in improving the adhesion between organic and inorganic materials .
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride. For instance, it is recommended that this compound be stored in a cool, dark, and well-ventilated place under an inert gas environment . It is also sensitive to moisture and should be kept away from oxidizing agents and strong acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride can be synthesized through a reaction between 3-chloropropyltriethoxysilane and trimethylamine . The reaction typically occurs in an organic solvent such as toluene or ethanol under reflux conditions . The reaction is as follows:
3-chloropropyltriethoxysilane+trimethylamine→Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy groups can hydrolyze to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The chloride ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Substitution: Various anions such as bromide or iodide under mild conditions.
Major Products Formed:
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Formation of new quaternary ammonium salts.
Scientific Research Applications
Chemistry: Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride is used as a silane coupling agent to enhance the adhesion between organic polymers and inorganic materials such as glass and metals .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve biocompatibility and reduce microbial adhesion .
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable coatings on nanoparticles .
Industry: In the industrial sector, it is used in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability .
Comparison with Similar Compounds
- Trimethyl[3-(trimethoxysilyl)propyl]ammonium Chloride
- 3-(Trimethoxysilyl)propyl methacrylate
- N-[3-(Trimethoxysilyl)propyl]-N,N,N-trimethylammonium chloride
Comparison: Trimethyl[3-(triethoxysilyl)propyl]ammonium Chloride is unique due to its triethoxy groups, which provide better hydrolytic stability compared to trimethoxy analogs. This makes it more suitable for applications requiring prolonged exposure to moisture .
Properties
IUPAC Name |
trimethyl(3-triethoxysilylpropyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30NO3Si.ClH/c1-7-14-17(15-8-2,16-9-3)12-10-11-13(4,5)6;/h7-12H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCRETWEZLOFQT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC[N+](C)(C)C)(OCC)OCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30ClNO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201005196 | |
Record name | N,N,N-Trimethyl-3-(triethoxysilyl)propan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84901-27-9 | |
Record name | 1-Propanaminium, N,N,N-trimethyl-3-(triethoxysilyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84901-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethoxysilylpropyltrimethylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084901279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl-3-(triethoxysilyl)propan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201005196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxysilylpropyltrimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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